molecular formula C13H22Cl2N2 B13513155 (2-aminoethyl)[(2,3-dihydro-1H-inden-5-yl)methyl]methylamine dihydrochloride

(2-aminoethyl)[(2,3-dihydro-1H-inden-5-yl)methyl]methylamine dihydrochloride

Cat. No.: B13513155
M. Wt: 277.23 g/mol
InChI Key: SJYXSHJAVSFELM-UHFFFAOYSA-N
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Description

(2-aminoethyl)[(2,3-dihydro-1H-inden-5-yl)methyl]methylamine dihydrochloride is a chemical compound with a complex structure that includes an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-aminoethyl)[(2,3-dihydro-1H-inden-5-yl)methyl]methylamine dihydrochloride typically involves multiple steps. One common method involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This is followed by hydrolysis of the phthalimido group to yield the desired amine.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2-aminoethyl)[(2,3-dihydro-1H-inden-5-yl)methyl]methylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, (2-aminoethyl)[(2,3-dihydro-1H-inden-5-yl)methyl]methylamine dihydrochloride is used as an intermediate in the synthesis of various complex molecules

Biology

In biological research, this compound can be used to study the effects of indene derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

In medicine, this compound has potential applications as a precursor for drug development. Its structure suggests it could be modified to create new therapeutic agents with specific biological activities.

Industry

In industry, this compound could be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of (2-aminoethyl)[(2,3-dihydro-1H-inden-5-yl)methyl]methylamine dihydrochloride involves its interaction with molecular targets in biological systems. The indene moiety may interact with specific receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indene derivatives and amine-containing molecules. Examples include:

Uniqueness

What sets (2-aminoethyl)[(2,3-dihydro-1H-inden-5-yl)methyl]methylamine dihydrochloride apart is its specific combination of an indene moiety with an amine group. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H22Cl2N2

Molecular Weight

277.23 g/mol

IUPAC Name

N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N'-methylethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C13H20N2.2ClH/c1-15(8-7-14)10-11-5-6-12-3-2-4-13(12)9-11;;/h5-6,9H,2-4,7-8,10,14H2,1H3;2*1H

InChI Key

SJYXSHJAVSFELM-UHFFFAOYSA-N

Canonical SMILES

CN(CCN)CC1=CC2=C(CCC2)C=C1.Cl.Cl

Origin of Product

United States

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